2-methyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine
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Overview
Description
2-methyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine is a heterocyclic compound that contains a pyrimidine ring substituted with a trifluoromethyl group, a thiophene ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Thiophene and Triazole Rings: These rings can be introduced through coupling reactions, such as Suzuki-Miyaura coupling or Stille coupling, using appropriate boron or tin reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under hydrogenation conditions.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, especially at the positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-methyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Research: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific biomolecules.
Mechanism of Action
The mechanism of action of 2-methyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thiophene and triazole rings contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine: can be compared with other heterocyclic compounds containing pyrimidine, thiophene, and triazole rings.
Thiophene Derivatives: Compounds like suprofen and articaine, which have thiophene frameworks, are known for their pharmacological properties.
Triazole Derivatives: Compounds such as fluconazole and itraconazole, which contain triazole rings, are widely used as antifungal agents.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-methyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N6S/c1-8-18-10(13(14,15)16)5-11(19-8)17-6-9-7-22(21-20-9)12-3-2-4-23-12/h2-5,7H,6H2,1H3,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYYREYHRDLHDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NCC2=CN(N=N2)C3=CC=CS3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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